N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.55. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
- The compound has been studied for its unique structural characteristics. For example, in one study, similar compounds showed specific atomic arrangements and molecular interactions, highlighting the compound's potential for detailed structural analysis (Zhang, J. et al., 2006).
Chemical Properties and Reactions
- Studies have focused on the synthesis processes and the chemical properties of related compounds. This includes exploring different synthesis methods and investigating the chemical reactivity and interactions of these compounds (Wang, M. et al., 2013).
Potential Pharmacological Applications
- Research has been conducted to explore the potential pharmacological applications of similar compounds. These studies are important for understanding how these compounds might interact with biological systems (Yamamoto, S. et al., 2016).
Molecular Interaction Studies
- The compound's molecular interaction capabilities have been a subject of interest, particularly how it interacts with specific receptors or molecular structures. This is key for developing new drugs or understanding biological pathways (Shim, J. et al., 2002).
Antimicrobial and Antibacterial Properties
- Some studies have focused on the antimicrobial and antibacterial properties of related compounds, which is crucial for developing new treatments for infections (Rathod, C. C. et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by this compound can modulate cellular excitability .
Biochemical Analysis
Biochemical Properties
The compound N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound has shown nanomolar potency as a GIRK1/2 activator .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a GIRK channel activator. GIRK channels are involved in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GIRK channels. It acts as a potent and selective GIRK1/2 activator .
Temporal Effects in Laboratory Settings
The compound has shown improved metabolic stability over the prototypical urea-based compounds .
Metabolic Pathways
properties
IUPAC Name |
N-benzyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-17-23-21(25(30)26-15-18-8-4-2-5-9-18)14-22(19-10-6-3-7-11-19)27-24(23)29(28-17)20-12-13-33(31,32)16-20/h2-11,14,20H,12-13,15-16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEARWUIRRHKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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